Iron(3+) sodium disulphate
Description
Iron(3+) sodium disulphate (hypothetical formula: NaFe(SO₄)₂ or related variants) is a compound combining sodium (Na⁺), iron in the +3 oxidation state (Fe³⁺), and disulphate (S₂O₇²⁻) ions. Disulphate (pyrosulphate) ions are known for their role in acidic catalysis and oxidative processes, as seen in Fenton-like reactions involving Fe³⁺ and persulfate (S₂O₈²⁻) .
Properties
CAS No. |
13939-33-8 |
|---|---|
Molecular Formula |
FeNaO8S2 |
Molecular Weight |
271 g/mol |
IUPAC Name |
sodium;iron(3+);disulfate |
InChI |
InChI=1S/Fe.Na.2H2O4S/c;;2*1-5(2,3)4/h;;2*(H2,1,2,3,4)/q+3;+1;;/p-4 |
InChI Key |
JLUIYMONJKWFGN-UHFFFAOYSA-J |
SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Na+].[Fe+3] |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Na+].[Fe+3] |
Other CAS No. |
13939-33-8 |
Synonyms |
iron(3+) sodium disulphate |
Origin of Product |
United States |
Chemical Reactions Analysis
Formation and Decomposition of the Iron(III)-Thiosulfate Complex
Iron(III) ions react with sodium thiosulfate to form an unstable dark violet intermediate complex, [Fe(S₂O₃)₂(H₂O)₂]⁻ . The reaction proceeds as:
This complex decomposes over time as thiosulfate reduces Fe³⁺ to Fe²⁺, producing tetrathionate ions (S₄O₆²⁻):
The reaction’s color change (violet → colorless) serves as a kinetic marker .
Catalytic Mechanisms Involving Transition Metal Ions
Transition metal ions (e.g., Cu²⁺, Co²⁺, Mn²⁺) accelerate the reduction of Fe³⁺ by providing alternative reaction pathways. Experimental data from show significant rate variations:
| Catalyst (Ion) | Average Reaction Time (s) | Relative Rate (1/time) |
|---|---|---|
| None | ~300 | 0.0033 |
| Cu²⁺ | 10.83 | 0.092 |
| Co²⁺ | ~56 | 0.018 |
| Fe²⁺ | ~56 | 0.018 |
Key Catalytic Roles :
-
Cu²⁺ : Facilitates electron transfer via redox cycling (Cu²⁺ ↔ Cu⁺), lowering activation energy .
-
Fe²⁺ : Homogeneous catalysis through intermediate Fe²⁺/Fe³⁺ redox pairs .
-
Mn²⁺ : Stabilizes transition states through ligand exchange, though mechanisms remain debated .
pH and Ionic Strength Effects
The reaction is pH-sensitive, with acidic conditions favoring protonation of thiosulfate ligands, destabilizing the complex . At physiological ionic strength (~150 mM NaCl), conformational changes in iron complexes enhance solvent accessibility, promoting Fe³⁺ reduction .
Diagnostic Reactions for Fe³⁺ Identification
While not directly involving sodium thiosulfate, Fe³⁺ exhibits characteristic reactions:
-
With KSCN :
-
With K₄[Fe(CN)₆] :
Thermodynamic and Kinetic Considerations
Comparison with Similar Compounds
Iron(III) Sulfate (Fe₂(SO₄)₃)
Key Properties :
Sodium Disulphate (Na₂S₂O₇)
Key Properties :
Comparison with Iron(3+) Sodium Disulphate :
- Sodium disulphate lacks the Fe³⁺ ion, limiting its redox catalytic activity.
- This compound would theoretically combine the oxidative power of Fe³⁺ with the acidic properties of disulphate ions.
Ferrous Sulfate (FeSO₄)
Key Properties :
Contrast with this compound :
- Sodium disulphate’s acidic nature may improve Fe³⁺ solubility compared to neutral sulfates.
Ferric Pyrophosphate (Fe₄(P₂O₇)₃)
Key Properties :
Comparison :
- Pyrophosphate ligands offer higher stability than sulphate/disulphate, reducing reactivity in aqueous systems.
- This compound would likely exhibit stronger oxidative behavior due to S₂O₇²⁻.
Data Tables
Table 1: Structural and Physical Properties
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for Iron(3+) sodium disulphate, and how can purity be verified?
- Methodology : Synthesis typically involves controlled reactions between sodium disulfate (Na₂S₂O₇) and iron(III) salts (e.g., FeCl₃ or Fe₂(SO₄)₃) under acidic conditions. Purity verification includes titration (e.g., redox titration for Fe³+ quantification) and spectroscopic methods (UV-Vis for sulfate/disulfate ion detection). Crystallization under controlled humidity ensures anhydrous or hydrated forms .
Q. Which spectroscopic and crystallographic methods are optimal for characterizing this compound’s structure?
- Methodology : Use X-ray diffraction (XRD) for crystallographic analysis, complemented by FT-IR to identify S–O and Fe–O bonding. UV-Vis spectroscopy can monitor ligand-to-metal charge transfer transitions. Thermogravimetric analysis (TGA) assesses thermal stability and hydration states .
Q. How does pH influence the stability of this compound in aqueous solutions?
- Methodology : Conduct stability assays by dissolving the compound in buffered solutions (pH 2–12) and monitoring changes via UV-Vis spectroscopy or ion chromatography over time. Precipitation of Fe(OH)₃ in alkaline conditions and sulfate/disulfate hydrolysis in acidic media are key degradation markers .
Advanced Research Questions
Q. What mechanistic role does this compound play in hydroxyl radical generation during Fenton-like reactions?
- Methodology : Design experiments with controlled Fe³+/S₂O₇²⁻ ratios under UV irradiation. Use radical scavengers (e.g., methanol) and electron paramagnetic resonance (EPR) to detect •OH radicals. Kinetic studies (rate constants, Arrhenius plots) elucidate catalytic efficiency and pH dependence .
Q. How can computational modeling predict the interaction of this compound with biological macromolecules?
- Methodology : Employ density functional theory (DFT) to model Fe³+ coordination with disulfate anions and docking simulations (e.g., AutoDock Vina) to study binding affinities with proteins or DNA. Validate predictions with spectroscopic data (e.g., fluorescence quenching assays) .
Q. What strategies resolve contradictions in reported redox behavior of this compound across studies?
- Methodology : Perform meta-analysis of experimental conditions (e.g., oxygen levels, counterion effects). Reproduce conflicting studies under standardized protocols, using cyclic voltammetry to compare redox potentials. Statistical tools (e.g., ANOVA) identify significant variables .
Q. How does this compound affect electron transfer pathways in hybrid catalytic systems?
- Methodology : Integrate the compound with semiconductors (e.g., TiO₂) or carbon matrices. Use electrochemical impedance spectroscopy (EIS) and transient absorption spectroscopy to track electron-hole pair dynamics. Compare performance with alternative Fe³+ salts .
Data Analysis and Contradiction Management
Q. How should researchers statistically analyze variability in this compound’s reactivity data?
- Methodology : Apply false discovery rate (FDR) corrections for multiple comparisons (e.g., Benjamini-Hochberg method) and multivariate regression to isolate confounding factors (e.g., temperature, impurities). Use principal component analysis (PCA) to cluster datasets with similar trends .
Q. What experimental controls are critical when studying the compound’s interaction with organic pollutants?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
